molecular formula C21H24N2O5S B5437834 ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No. B5437834
M. Wt: 416.5 g/mol
InChI Key: DXJHQKJJAAHYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine-based sulfonyl compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in various biological processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Additionally, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate has various advantages and limitations for lab experiments. One major advantage is its potential use as a tool for studying the role of certain enzymes and receptors in various biological processes. However, its use is limited by its toxicity and potential side effects. It is also difficult to synthesize and purify, which can make it challenging to obtain in large quantities.

Future Directions

There are various future directions for the study of ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate. One potential direction is the further study of its anti-inflammatory and anti-tumor properties. It could also be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Finally, new synthesis methods could be developed to make it easier to obtain in large quantities.

Synthesis Methods

Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate can be synthesized using various methods. One such method involves the reaction of piperidine-4-carboxylic acid with 3-(anilinocarbonyl)phenylsulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts.

Scientific Research Applications

Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate has various potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool for studying the role of certain enzymes and receptors in various biological processes.

properties

IUPAC Name

ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-28-21(25)16-11-13-23(14-12-16)29(26,27)19-10-6-7-17(15-19)20(24)22-18-8-4-3-5-9-18/h3-10,15-16H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJHQKJJAAHYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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